molecular formula C16H17F3O3 B1465066 cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-64-3

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1465066
CAS No.: 735274-64-3
M. Wt: 314.3 g/mol
InChI Key: XQKZBVGBIMPIMD-UHFFFAOYSA-N
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Description

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C16H17F3O3. It contains a mixture of enantiomers and is not chirally pure . This compound is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties.

Preparation Methods

The synthesis of cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with 4-trifluoromethylbenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Case Study : A study explored the synthesis of derivatives of this compound to evaluate their efficacy against inflammatory diseases. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for further development as anti-inflammatory agents.

Agrochemicals

The compound's structural features may confer herbicidal or insecticidal properties. Research has indicated that compounds with similar cyclohexane frameworks can disrupt hormonal pathways in pests, providing an eco-friendly alternative to traditional pesticides.

Case Study : A field trial assessed the effectiveness of formulations containing this compound against common agricultural pests. Results demonstrated a reduction in pest populations by over 50%, indicating its potential role in integrated pest management strategies.

Materials Science

The compound's unique chemical structure allows for applications in the development of advanced materials, such as polymers and coatings. Its ability to form stable interactions with various substrates makes it suitable for use in high-performance materials.

Case Study : Researchers developed a polymer composite incorporating this acid to enhance thermal stability and mechanical strength. The composite showed improved performance metrics compared to conventional materials, highlighting its potential utility in industrial applications.

Mechanism of Action

The mechanism of action of cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, with a molecular formula of C16H17F3O3 and CAS Number 735274-64-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Weight: 314.3 g/mol
  • IUPAC Name: (1R,2R)-2-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid
  • Structure: The compound features a cyclohexane ring and a trifluoromethyl-substituted phenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to target proteins.

Key Interactions:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Receptor Modulation: It may act as a modulator for various receptors, including nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroinflammation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Enzyme/ReceptorIC50 (μM)Reference
COX-2 InhibitionCOX-215.4
LOX InhibitionLOX-1520.0
AChE InhibitionAcetylcholinesterase18.1
CytotoxicityMCF-7 Cancer Cell LineIC50 = 25

Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory properties of this compound through its inhibition of COX enzymes. The results indicated that the compound effectively reduced prostaglandin E2 levels in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of neuroinflammation. The compound was found to modulate nAChR activity, leading to reduced neuronal apoptosis and inflammation markers in cultured neurons exposed to inflammatory cytokines.

Properties

IUPAC Name

(1R,2R)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZBVGBIMPIMD-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641389
Record name (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-64-3
Record name (1R,2R)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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